![molecular formula C13H20INO B5028449 N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)
N-[3-(4-iodophenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-iodophenoxy)propyl]-1-butanamine, commonly known as "PB-22", is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-based synthetic cannabinoids, which are known for their psychoactive effects similar to those of natural cannabinoids found in the cannabis plant. PB-22 has gained attention for its potential use in scientific research due to its strong binding affinity for cannabinoid receptors in the brain and its ability to activate these receptors.
Mécanisme D'action
PB-22 exerts its effects through its binding to CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune responses. Activation of CB1 receptors by PB-22 can lead to various effects, including altered mood, perception, and cognition. Activation of CB2 receptors can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
PB-22 has been shown to have various biochemical and physiological effects, including altered neurotransmitter release, altered gene expression, and altered immune responses. It has been shown to increase dopamine and serotonin release in the brain, leading to altered mood and perception. It has also been shown to alter the expression of genes involved in inflammation and immune responses, leading to anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
PB-22 has several advantages for use in lab experiments. It has a high binding affinity for CB1 and CB2 receptors, allowing for precise activation of these receptors. It is also stable and can be easily synthesized in large quantities. However, PB-22 also has some limitations. It has a relatively short half-life, meaning its effects may not be long-lasting. It also has the potential to cause adverse effects, including altered mood and cognition, which may limit its use in certain experiments.
Orientations Futures
PB-22 has the potential to be used in various areas of scientific research. One possible future direction is the study of its effects on inflammation and immune responses. PB-22 has been shown to have anti-inflammatory and immunomodulatory effects, which could be further explored in the context of autoimmune diseases and other inflammatory conditions. Another future direction is the study of its effects on addiction and substance abuse. PB-22 has been shown to activate CB1 receptors, which are involved in the addictive properties of cannabinoids. Further research could explore its potential as a treatment for addiction and substance abuse disorders.
Méthodes De Synthèse
PB-22 can be synthesized through a multistep process involving the reaction of 4-iodophenol with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 1-butanamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
PB-22 has been used in scientific research to study the effects of synthetic cannabinoids on the brain and other physiological systems. It has been shown to have a strong binding affinity for CB1 and CB2 receptors, which are found in the brain and immune system, respectively. This binding affinity allows PB-22 to activate these receptors, leading to various physiological effects.
Propriétés
IUPAC Name |
N-[3-(4-iodophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIJSWCLKOXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)

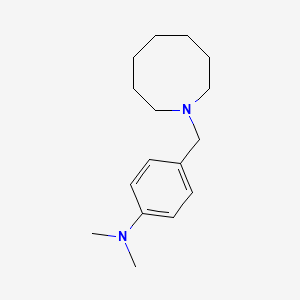
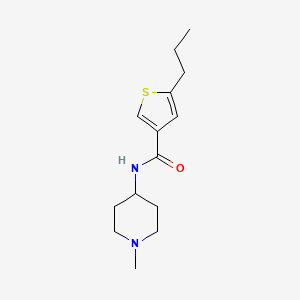
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)
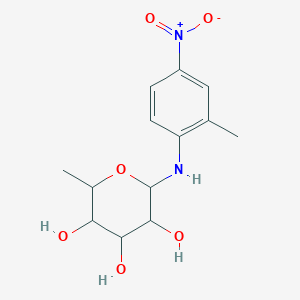
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)
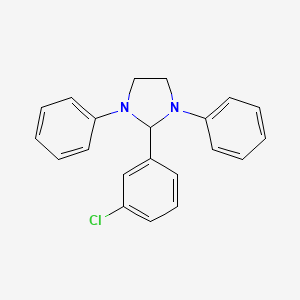

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)
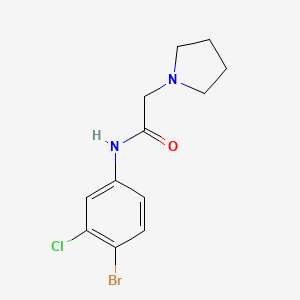
![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)